Erucic Nitrile

Description

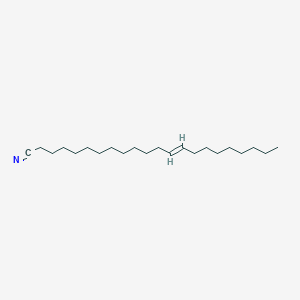

Erucic Nitrile, formally known as 13-docosenenitrile (C22H41N), is a monounsaturated nitrile derived from erucic acid (22:1 cis-13 fatty acid). Its structure comprises a 22-carbon chain with a nitrile (-C≡N) group at the terminal position and a double bond at the C13 position (CH3(CH2)7CH=CH(CH2)11CN). This compound is of interest due to its structural similarity to erucic acid, a fatty acid historically linked to lipidosis in animal studies . This compound’s long hydrocarbon chain and nitrile functionality confer unique physicochemical properties, including high hydrophobicity and resistance to enzymatic degradation, which differentiate it from shorter-chain or aromatic nitriles.

Properties

Molecular Formula |

C22H41N |

|---|---|

Molecular Weight |

319.6 g/mol |

IUPAC Name |

(E)-docos-13-enenitrile |

InChI |

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-21H2,1H3/b10-9+ |

InChI Key |

WNVYKFYGFCBJSI-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC#N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucic nitrile can be synthesized through the ammonolysis of erucic acid and urea in an organic solvent medium. This process involves the use of Candida antarctica lipase (Novozym 435) as a catalyst. The optimal conditions for this synthesis include a 1:4 molar ratio of erucic acid to urea, a temperature of 60°C, and a reaction time of 48 hours at 250 rpm. The organic solvent used is tert-butyl alcohol (2-methyl-2-propanol), and the process yields 88.74% pure erucamide .

Industrial Production Methods

Industrial production of this compound typically involves the dehydration of primary amides (RCONH2) to nitriles (RCN). This can be achieved through various methods, including the use of dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .

Chemical Reactions Analysis

Types of Reactions

Erucic nitrile undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction of this compound can yield primary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) can react with this compound under basic conditions.

Major Products

Oxidation: Oxidation of this compound can produce carboxylic acids or other oxygenated derivatives.

Reduction: Reduction typically yields primary amines.

Substitution: Substitution reactions can produce a variety of substituted nitriles or amides.

Scientific Research Applications

Erucic nitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of erucic nitrile involves its interaction with various molecular targets and pathways. It has been shown to interact with dopamine receptors, potentially acting as an antagonist. Additionally, it exhibits benzylic reactivity, making it useful in organic synthesis reactions . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Enzymatic Interactions

- This compound: Limited data exist on its direct enzymatic interactions. However, its structural analog, erucic acid, is slowly oxidized by mitochondrial acyl-CoA dehydrogenase, leading to lipid accumulation in unadapted organisms . This compound’s long chain may impede enzyme access, reducing metabolic turnover.

- Aromatic Nitriles : Pyridyl nitriles (e.g., compounds 18a–b in ) show substrate specificity for nitrile hydratase. For example, bis-4-chlorophenyl derivatives exhibit 50–100% conversion to amides, while steric hindrance in bulky nitriles (e.g., compound 19) limits reactivity .

- Carbonitriles : Appended nitriles (e.g., MDP in ) inhibit kinases like eEF-2K via covalent cysteine binding (IC50: 25–66 μM), highlighting their role in targeted therapies .

Cytotoxicity

- This compound: Potential toxicity may arise from slow degradation into cyanide or erucic acid derivatives.

- Ortho-/Meta-Substituted Nitriles: Compounds with electron-withdrawing groups (e.g., carboxy esters in ) exhibit strong cytotoxicity due to disrupted charge transfer (ICT) and non-uniform electron distribution .

- Iron-Nitrile Complexes : Fe(II)-cyclopentadienyl nitrile derivatives show IC50 values of 1–10 μM in cancer cells, outperforming some ruthenium analogs .

Key Research Findings

Metabolic Adaptation : Prolonged exposure to this compound’s analogs (e.g., erucic acid) induces peroxisomal β-oxidation upregulation, mitigating lipidosis .

Electronic Effects : Aromatic nitriles with proximal electron-donating groups (e.g., compounds 2–4 in ) exhibit enhanced bioactivity due to charge redistribution .

Catalytic Selectivity : Nitrile hydratase preferentially converts pyridine-linked nitriles (e.g., compound 19) over benzonitriles, highlighting steric and electronic constraints .

Q & A

Basic: What are the established laboratory synthesis protocols for Erucic Nitrile, and how can purity be validated?

Answer:

this compound is typically synthesized via catalytic hydrogenation of erucic acid or through nitrile group introduction using reagents like KCN or NaCN under controlled conditions. Key steps include:

- Reaction Optimization : Maintain anhydrous conditions to prevent hydrolysis of nitrile intermediates.

- Purification : Use fractional distillation or column chromatography to isolate the product.

- Validation :

- Reproducibility : Document reagent sources, reaction temperatures, and catalyst concentrations meticulously .

Advanced: How can Design of Experiments (DOE) methodologies improve the yield of this compound synthesis?

Answer:

DOE enables systematic optimization of interdependent variables. For this compound:

- Factors : Temperature, catalyst loading, reaction time, and solvent polarity.

- Response Surface Methodology (RSM) : Use software (e.g., Design Expert) to model interactions and identify optimal conditions (e.g., 80°C, 5 mol% catalyst, 12 hr reaction time) .

- Validation : Confirm predicted yields via triplicate experiments and statistical analysis (ANOVA, p < 0.05) .

Example DOE Table:

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 80 |

| Catalyst (mol%) | 2 | 8 | 5 |

| Reaction Time (hr) | 6 | 18 | 12 |

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- Spectroscopic Methods :

- Chromatography : HPLC with UV detection for quantifying trace impurities .

- Thermal Analysis : DSC to determine melting points and thermal stability .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Answer:

Contradictions often arise from variations in solvent purity, temperature, or measurement techniques. Mitigation strategies:

- Standardization : Use USP-grade solvents and controlled-temperature systems .

- Comparative Analysis : Replicate conflicting studies under identical conditions.

- Statistical Evaluation : Apply t-tests to assess significance of discrepancies and report confidence intervals .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize nitrile waste with alkaline hypochlorite before disposal .

Advanced: Can computational models predict this compound’s reactivity in novel catalytic systems?

Answer:

Yes. Approaches include:

- Density Functional Theory (DFT) : Simulate transition states to predict reaction pathways (e.g., hydrogenation efficiency).

- Molecular Dynamics (MD) : Model solvent interactions to optimize reaction media .

- Validation : Cross-reference computational results with experimental kinetics data .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Answer:

- Detailed Protocols : Specify reagent grades, equipment calibration, and environmental conditions (e.g., humidity) .

- Data Logging : Use lab notebooks with timestamps and raw data attachments.

- Ethical Reporting : Disclose any deviations from published methods and their potential impacts .

Advanced: How can researchers design experiments to explore this compound’s potential in polymer chemistry?

Answer:

- Copolymerization Studies : Vary monomer ratios (e.g., this compound with styrene) and assess polymer properties via GPC and tensile testing.

- Accelerated Aging Tests : Expose polymers to UV radiation or thermal stress to evaluate nitrile group stability .

- Structure-Activity Relationships (SAR) : Corporate XRD to analyze crystallinity changes with varying nitrile content .

Basic: How do researchers ensure accurate quantification of this compound in complex mixtures?

Answer:

- Calibration Curves : Prepare standards in the matrix of interest to account for interference.

- Internal Standards : Use deuterated analogs (e.g., D₃-Erucic Nitrile) for GC-MS or LC-MS quantification .

- Limit of Detection (LOD) : Validate methods via spiked recovery experiments (target: 95–105% recovery) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability via supplier audits .

- Multivariate Analysis : Use PCA to identify sources of variability (e.g., catalyst deactivation) and adjust parameters proactively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.